molecular formula C27H30N2O5 B5096423 2-methyl-N-(2-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

2-methyl-N-(2-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B5096423
M. Wt: 462.5 g/mol
InChI Key: YJPKJOHADQXJQM-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline core, multiple methoxy groups, and a carboxamide functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Carboxamide Formation: The carboxamide functional group can be introduced through an amidation reaction, where the quinoline derivative is reacted with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

2-methyl-N-(2-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound has shown potential as a bioactive molecule, with studies investigating its effects on cellular processes and enzyme activity.

    Medicine: Preliminary research suggests that the compound may have pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy and carboxamide groups may play a role in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-phenyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
  • 2-methyl-N-(2-methylphenyl)-5-oxo-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
  • 2-methyl-N-(2-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-tetrahydroquinoline-3-carboxamide

Uniqueness

The uniqueness of 2-methyl-N-(2-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific substitution pattern and the presence of multiple functional groups. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

2-methyl-N-(2-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O5/c1-15-9-6-7-10-18(15)29-27(31)23-16(2)28-19-11-8-12-20(30)25(19)24(23)17-13-21(32-3)26(34-5)22(14-17)33-4/h6-7,9-10,13-14,24,28H,8,11-12H2,1-5H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPKJOHADQXJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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